1-Oxa-9-azaspiro[5.5]undecan-4-one
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Overview
Description
1-Oxa-9-azaspiro[5.5]undecan-4-one is a spirocyclic compound characterized by a unique structural feature that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential as a drug-like molecule .
Preparation Methods
The synthesis of 1-Oxa-9-azaspiro[5.5]undecan-4-one can be achieved through various synthetic routes. Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is complex and expensive . Industrial production methods typically optimize these synthetic routes to enhance yield and reduce costs.
Chemical Reactions Analysis
1-Oxa-9-azaspiro[5.5]undecan-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include but-3-en-1-ol, methanesulfonic acid, and tert-butylbenzyl bromide . Major products formed from these reactions include derivatives with different substituents at position 4 of the spiro ring, which exhibit diverse biological activities .
Scientific Research Applications
1-Oxa-9-azaspiro[5In medicinal chemistry, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, making it a promising candidate for the development of new antituberculosis drugs . Additionally, this compound has shown activity as an agonist of the free fatty acid receptor FFA1 and as an inhibitor of soluble epoxide hydrolase, highlighting its potential in treating metabolic disorders and inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-Oxa-9-azaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis . This inhibition leads to the death of the bacterial cells, making it an effective antituberculosis agent . The compound’s activity as an agonist of the free fatty acid receptor FFA1 and an inhibitor of soluble epoxide hydrolase involves modulation of metabolic and inflammatory pathways .
Comparison with Similar Compounds
1-Oxa-9-azaspiro[5.5]undecan-4-one is unique due to its spirocyclic structure, which imparts a combination of flexibility and limited degrees of freedom. Similar compounds include 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate and 1-methyl-9-oxa-1-azaspiro[5.5]undecan-4-one . These compounds share the spirocyclic scaffold but differ in their substituents and biological activities, highlighting the versatility and privileged nature of the this compound structure .
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-oxa-9-azaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C9H15NO2/c11-8-1-6-12-9(7-8)2-4-10-5-3-9/h10H,1-7H2 |
InChI Key |
WCHPMAPLPYLRCY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCNCC2)CC1=O |
Origin of Product |
United States |
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